Methyl 5-bromo-4-cyano-2-methylbenzoate
Overview
Description
Methyl 5-bromo-4-cyano-2-methylbenzoate is an organic compound with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol . It is a derivative of benzoic acid and features a bromine atom, a cyano group, and a methyl ester group attached to the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-4-cyano-2-methylbenzoate can be synthesized through several synthetic routes. One common method involves the bromination of 4-cyano-2-methylbenzoic acid, followed by esterification with methanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The esterification step is usually carried out under acidic conditions with a catalyst such as sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-cyano-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Reduction: Formation of 5-bromo-4-aminomethyl-2-methylbenzoate or 5-bromo-4-formyl-2-methylbenzoate.
Oxidation: Formation of 5-bromo-4-cyano-2-carboxybenzoate.
Scientific Research Applications
Methyl 5-bromo-4-cyano-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which methyl 5-bromo-4-cyano-2-methylbenzoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The cyano and bromine groups can participate in hydrogen bonding and van der Waals interactions, stabilizing the compound’s binding to proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-2-methylbenzoate: Lacks the cyano group, resulting in different reactivity and applications.
Methyl 5-chloro-4-cyano-2-methylbenzoate: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
Methyl 5-bromo-4-cyano-2-ethylbenzoate: Has an ethyl group instead of a methyl group, affecting its physical and chemical properties.
Uniqueness
Methyl 5-bromo-4-cyano-2-methylbenzoate is unique due to the presence of both bromine and cyano groups, which confer distinct reactivity patterns and potential for diverse applications in synthesis and research. Its combination of functional groups allows for versatile chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
methyl 5-bromo-4-cyano-2-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-3-7(5-12)9(11)4-8(6)10(13)14-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDJPPYREANIRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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